

# (R)-1-Tosyloxy-2,3-propanediol structural analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-1-Tosyloxy-2,3-propanediol

Cat. No.: B013917

[Get Quote](#)

## An In-depth Technical Guide to (R)-1-Tosyloxy-2,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **(R)-1-Tosyloxy-2,3-propanediol**, a critical chiral intermediate in modern pharmaceutical synthesis. It covers the molecule's structural and physical properties, detailed experimental protocols for its synthesis and analysis, and its primary applications in drug development, particularly in the creation of beta-adrenergic blockers.

## Core Properties and Structural Data

**(R)-1-Tosyloxy-2,3-propanediol**, also known as (R)-Glycerol 1-(p-toluenesulfonate), is a versatile chiral synthon valued for its stereochemically defined structure.<sup>[1]</sup> Its importance lies in its ability to introduce a specific chirality into a target molecule, which is a crucial factor for the efficacy and safety of many pharmaceuticals.<sup>[1]</sup>

## Physicochemical Data

The quantitative properties of **(R)-1-Tosyloxy-2,3-propanediol** are summarized in the table below for easy reference and comparison.

| Property          | Value                                            | Reference                                                                       |
|-------------------|--------------------------------------------------|---------------------------------------------------------------------------------|
| CAS Number        | 41274-09-3                                       | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>10</sub> H <sub>14</sub> O <sub>5</sub> S | <a href="#">[3]</a>                                                             |
| Molecular Weight  | 246.28 g/mol                                     | -                                                                               |
| Melting Point     | 54-59 °C                                         |                                                                                 |
| Boiling Point     | 463 °C at 760 mmHg                               | <a href="#">[2]</a>                                                             |
| Density           | 1.351 g/cm <sup>3</sup>                          | <a href="#">[2]</a>                                                             |
| Refractive Index  | 1.559                                            |                                                                                 |
| Purity            | Available at ≥95% to 98%                         | <a href="#">[1]</a>                                                             |
| Storage Condition | -20 °C                                           |                                                                                 |

## Experimental Protocols

Detailed methodologies for the synthesis and structural confirmation of **(R)-1-Tosyloxy-2,3-propanediol** are essential for its effective use in research and manufacturing.

### Synthesis Protocol

The following protocol describes a general method for the selective tosylation of (R)-glycerol. This reaction is analogous to the synthesis of similar tosylated diols, such as (R)-(-)-3-chloro-2-hydroxypropyl tosylate.[\[5\]](#)

**Objective:** To synthesize **(R)-1-Tosyloxy-2,3-propanediol** from (R)-(-)-Glycerol and p-toluenesulfonyl chloride.

**Materials:**

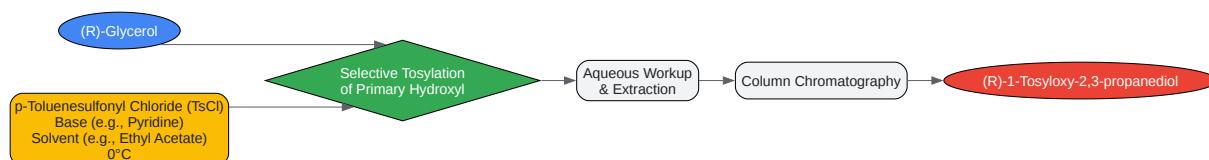
- (R)-(-)-Glycerol
- p-Toluenesulfonyl chloride (TsCl)
- Sodium Hydroxide (NaOH) or Pyridine (as base)

- Ethyl Acetate (as solvent)[5]
- Dichloromethane (alternative solvent)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )

Procedure:

- Reaction Setup: A solution of (R)-(-)-Glycerol is prepared in a suitable solvent such as ethyl acetate or dichloromethane in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C in an ice bath.[5]
- Addition of Base: A base, typically pyridine or an aqueous solution of NaOH (1.2 molar equivalents), is added to the stirred solution.[5]
- Addition of Tosyl Chloride: p-Toluenesulfonyl chloride (1.0 to 1.2 molar equivalents) is added portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.[5] The selective tosylation of the primary hydroxyl group is favored over the secondary hydroxyl due to steric hindrance.
- Reaction Monitoring: The reaction is stirred at 0 °C for approximately 6 hours.[5] Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: The reaction is quenched by the addition of water or a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
- Purification: The combined organic layers are washed with brine, dried over anhydrous  $\text{MgSO}_4$ , filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure **(R)-1-Tosyloxy-2,3-propanediol**.

## Structural Analysis


Confirmation of the structure and purity of the synthesized compound is performed using standard analytical techniques.

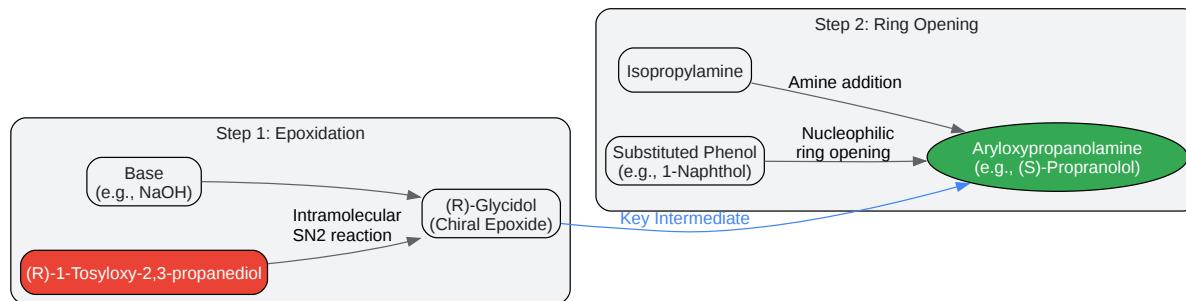
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra are used to confirm the molecular structure, including the presence of the tosyl group and the propanediol backbone.
- Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.[6]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups, with characteristic peaks for hydroxyl (-OH) and sulfonyl (S=O) groups.

Spectral data for (R)-3-Tosyloxy-1,2-propanediol are available in spectral databases for comparison.[6]

## Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of the synthesis and application of **(R)-1-Tosyloxy-2,3-propanediol**.




[Click to download full resolution via product page](#)

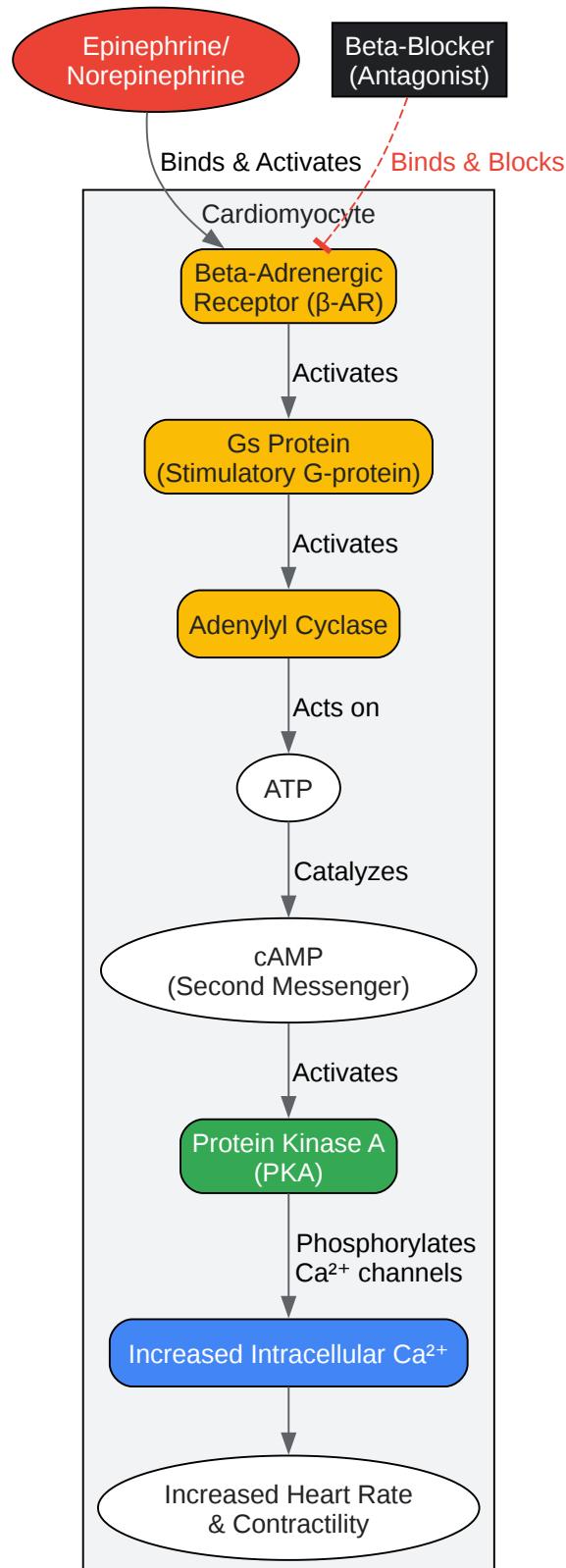
Caption: General workflow for the synthesis of **(R)-1-Tosyloxy-2,3-propanediol**.

## Application in Drug Development

The primary and most significant application of **(R)-1-Tosyloxy-2,3-propanediol** is as a key chiral building block in the synthesis of aryloxypropanolamines.<sup>[1][7]</sup> This structural motif is the foundation for a majority of beta-adrenergic blockers (beta-blockers), a class of drugs essential for treating cardiovascular diseases.<sup>[1][7]</sup>

The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution by a substituted phenol to form the core ether linkage of the drug molecule.




[Click to download full resolution via product page](#)

Caption: Synthetic pathway from the intermediate to a generic beta-blocker.

## Mechanism of Action: Beta-Adrenergic Signaling Pathway

Beta-blockers synthesized using this chiral intermediate function by antagonizing beta-adrenergic receptors ( $\beta$ -ARs). These receptors are a key part of the sympathetic nervous system's "fight-or-flight" response.<sup>[8]</sup> By blocking the binding of catecholamines like

epinephrine and norepinephrine, these drugs reduce heart rate, blood pressure, and cardiac contractility.



[Click to download full resolution via product page](#)

Caption: The beta-adrenergic signaling pathway and the inhibitory action of beta-blockers.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. nbino.com [nbino.com]
- 2. (R)-Glycerol 1-(p-toluenesulfonate) | CAS#:41274-09-3 | Chemsoc [chemsoc.com]
- 3. a2bchem.com [a2bchem.com]
- 4. (R)-1-Tosyloxy-2,3-propanediol | 41274-09-3 [sigmaaldrich.com]
- 5. Synthesis of Medicinal Intermediate (R)-(-)-3-chloro-2-hydroxypropyl Tosylate from (R)-(-)-3-chloro-1,2-propanediol [nldxb.njfu.edu.cn]
- 6. spectrabase.com [spectrabase.com]
- 7. (S)-1-TOSYLOXY-2,3-PROPANEDIOL | 50765-70-3 [chemicalbook.com]
- 8. teams.semel.ucla.edu [teams.semel.ucla.edu]
- To cite this document: BenchChem. [(R)-1-Tosyloxy-2,3-propanediol structural analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b013917#r-1-tosyloxy-2-3-propanediol-structural-analysis>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)